Structural Divergence from Precedented Benzenesulfonamide Perforin Inhibitors: Pyridine Attachment Point Analysis
The target compound employs a 2-(thiophen-2-yl)pyridin-3-yl tail connected via a methylene linker at the pyridine 3-position. In contrast, all eight benzenesulfonamide perforin inhibitors characterized by Gartlan et al. (2022) utilize a pyridin-3-yl attachment at the pyridine 5-position combined with an isoindolinone-substituted thiophene (scaffolds A or B) [1]. The target compound's 3-yl regioisomeric attachment creates a distinct N–S–C bond vector that alters the spatial relationship between the sulfonamide head and the heterocyclic tail, a factor known to influence perforin binding pocket complementarity within the BZS pharmacophore [2].
| Evidence Dimension | Pyridine attachment position and heterocyclic tail composition |
|---|---|
| Target Compound Data | 2-(thiophen-2-yl)pyridin-3-yl tail (methylene at pyridine C3; no isoindolinone) |
| Comparator Or Baseline | Patent BZS compounds: 5-(5-(2-methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl tail (methylene at pyridine C5; isoindolinone present) [2] |
| Quantified Difference | Regioisomeric shift (C3 vs. C5); isoindolinone group absent in target compound |
| Conditions | Structural comparison based on disclosed patent (EP2888251B1) and literature SAR |
Why This Matters
Procurement decisions relying on the published perforin inhibition SAR of BZS compounds (IC₅₀ range 1.03–6.65 µM) cannot be directly extrapolated to this compound due to the divergent attachment point and missing isoindolinone pharmacophore, necessitating independent IC₅₀ determination.
- [1] Gartlan, K. H.; et al. Table 1: Cytotoxicity of Benzenesulfonamide Perforin Inhibitors. ACS Pharmacol. Transl. Sci. 2022, 5 (6), 429–439. PMC9194936. View Source
- [2] Spicer, J. A.; et al. Substituted arylsulphonamides as inhibitors of perforin-mediated lysis. Eur. J. Med. Chem. 2017, 137, 139–155. View Source
